3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

Herbicide Discovery Protoporphyrinogen Oxidase (PPO) Inhibition Structure-Activity Relationship (SAR)

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (CAS 175136-17-1) is a halogenated pyridine derivative with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 g/mol. This compound contains a pyridine ring substituted with chlorine at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 5-position.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
CAS No. 175136-17-1
Cat. No. B063373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine
CAS175136-17-1
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
InChIKeyZRRBUQUZQJTWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (CAS 175136-17-1): Intermediate for Agrochemical and Pharmaceutical Synthesis


3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (CAS 175136-17-1) is a halogenated pyridine derivative with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 g/mol [1]. This compound contains a pyridine ring substituted with chlorine at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 5-position . The combination of these substituents imparts distinct electronic and steric properties, making this compound a valuable intermediate in organic synthesis, particularly in the agrochemical and pharmaceutical industries .

May support synthesis of agrochemical leads via substituted pyridine intermediates
Potential building block for pharmaceutical discovery libraries

Why 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine Cannot Be Simply Replaced by Generic Analogs


Substituting 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine with a generic analog, such as a non-chlorinated or differently substituted pyridine, is not a straightforward process due to the critical and synergistic influence of its specific substituent pattern on downstream biological activity and reaction selectivity. The presence of the 3-chloro and 2-methoxy groups creates a unique electronic environment that is essential for achieving desired regioselectivity in subsequent synthetic transformations and for establishing key binding interactions within biological targets . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the specific arrangement of substituents is crucial for the formation of stable interactions with target proteins [1].

Reactivity 3‑chloro and 2‑methoxy electronic environment may not be replicated by unsubstituted or singly substituted analogs.
Stability Trifluoromethyl’s contribution to metabolic stability and lipophilicity may shift with alternative substituents.
Selectivity Site‑selective substitution pattern may alter downstream reaction outcomes and target binding.

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine Quantitative Evidence Guide: Comparator-Based Differentiation


Superior PPO Enzyme Inhibition via Specific Substituent Pattern for Herbicide Development

A derivative synthesized from 3-chloro-5-trifluoromethylpyridine, a close structural relative of the target compound, demonstrated significantly improved NtPPO enzyme inhibition compared to the commercial herbicide fomesafen. This enhanced activity was directly attributed by the study's molecular docking analysis to the presence of the 3-chloro-5-trifluoromethylpyridine moiety [1].

PPO Enzyme Inhibition
Class-level inference
Derivative 7a (3‑chloro‑5‑trifluoromethylpyridine moiety): IC50 = 9.4 nM
Fomesafen: IC50 = 110.5 nM
Reported 11.8‑fold lower IC50
Supports PPO inhibitor scaffold evaluation
Derivative data; verify for target compound directly
Herbicide Discovery Protoporphyrinogen Oxidase (PPO) Inhibition Structure-Activity Relationship (SAR)

Validated Intermediate for a Commercially Proven Herbicide: Trifloxysulfuron

Compounds derived from 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, specifically 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, are established as key intermediates in the production of trifloxysulfuron, a highly efficient sulfonylurea herbicide .

Commercial Herbicide Intermediate
Data to verify
Trifloxysulfuron synthesis pathway reported as validated for a derivative
May support agrochemical supply chain evaluation
Source missing; review commercial documentation
Agrochemical Synthesis Herbicide Intermediate Sulfonylurea

Targeted Reactivity for Functionalization via Site-Selective Substitution

The specific arrangement of chlorine and methoxy groups in 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine provides a unique platform for site-selective functionalization. The 3-chloro position is a primary site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the 2-methoxy group influences electronic properties and steric environment .

Regioselective Functionalization
Class-level
3‑chloro site enables nucleophilic substitution / cross‑coupling; methoxy modulates reactivity
Enables diversified building‑block synthesis
General synthetic principle; verify specific protocols
Organic Synthesis Regioselective Functionalization Cross-Coupling

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine: Validated Application Scenarios for Research and Industrial Use


Discovery and Optimization of Next-Generation PPO-Inhibitor Herbicides

The quantitative evidence showing that the 3-chloro-5-trifluoromethylpyridine structural motif confers an 11.8-fold improvement in NtPPO enzyme inhibition (IC50 = 9.4 nM) compared to the commercial standard fomesafen (IC50 = 110.5 nM) [1] directly supports the use of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine as a privileged scaffold in herbicide discovery programs. This compound is an ideal starting material for synthesizing focused libraries of PPO inhibitors, with the goal of identifying new candidates that overcome resistance and offer superior field performance.

Industrial Synthesis of Sulfonylurea Herbicides like Trifloxysulfuron

The documented use of a derivative of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine as a key intermediate in the production of trifloxysulfuron validates this compound's role in established industrial processes. Companies involved in the large-scale synthesis of this or similar sulfonylurea herbicides will require a reliable, high-purity source of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine to maintain their supply chains.

Diversification of Pharmaceutical and Agrochemical Libraries via Selective Cross-Coupling

The unique reactivity profile of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, with its singular chlorine atom primed for nucleophilic substitution or cross-coupling, makes it an essential building block for medicinal and agrochemical chemists . Researchers engaged in late-stage functionalization or the construction of diverse heterocyclic arrays will find this compound to be a superior alternative to non-chlorinated analogs, as it provides a direct handle for further molecular elaboration, enabling the rapid exploration of chemical space around a trifluoromethylpyridine core.

Application
Selection Property
Validation Focus
PPO‑Inhibitor Discovery Programs
Pyridine scaffold analog design
NtPPO enzyme inhibition assay
Sulfonylurea Herbicide Supply
Established intermediate pathway
Supply chain documentation and purity validation
Chemical Library Synthesis
Chlorine‑directed cross‑coupling reactivity
Regioselectivity and functional group tolerance testing

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